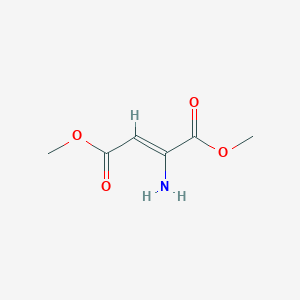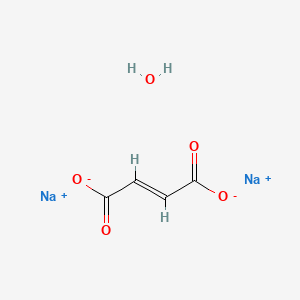
2-Butenedioic acid (Z)-, disodium salt, monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-sodium maleate dihydrate can be synthesized through the neutralization of maleic acid with sodium hydroxide. The reaction typically involves dissolving maleic acid in water and then adding sodium hydroxide solution until the pH reaches a neutral level. The resulting solution is then evaporated to obtain di-sodium maleate dihydrate crystals .
Industrial Production Methods
In industrial settings, di-sodium maleate dihydrate is produced on a larger scale using similar neutralization methods. The process involves precise control of reaction conditions, including temperature and pH, to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Di-sodium maleate dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic acid or other derivatives.
Reduction: Reduction reactions can convert it into succinic acid.
Substitution: It can participate in substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to replace sodium ions.
Major Products
Oxidation: Maleic acid, fumaric acid.
Reduction: Succinic acid.
Substitution: Metal maleates.
Scientific Research Applications
Di-sodium maleate dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a buffering agent.
Biology: Employed in biochemical assays and as a stabilizer for enzymes.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of di-sodium maleate dihydrate involves its ability to interact with various molecular targets and pathways. It can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. This property makes it useful in enzyme stabilization and as a buffering agent in biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Sodium fumarate
- Sodium succinate
- Sodium citrate
Comparison
Di-sodium maleate dihydrate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions. Compared to sodium fumarate and sodium succinate, it has distinct reactivity patterns and applications. For example, while sodium fumarate is primarily used in metabolic studies, di-sodium maleate dihydrate is more versatile in industrial and biochemical applications .
Properties
Molecular Formula |
C4H4Na2O5 |
|---|---|
Molecular Weight |
178.05 g/mol |
IUPAC Name |
disodium;(E)-but-2-enedioate;hydrate |
InChI |
InChI=1S/C4H4O4.2Na.H2O/c5-3(6)1-2-4(7)8;;;/h1-2H,(H,5,6)(H,7,8);;;1H2/q;2*+1;/p-2/b2-1+;;; |
InChI Key |
AJNPUGKXELKSHS-YOTINIEPSA-L |
Isomeric SMILES |
C(=C/C(=O)[O-])\C(=O)[O-].O.[Na+].[Na+] |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Methylpentan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12092869.png)

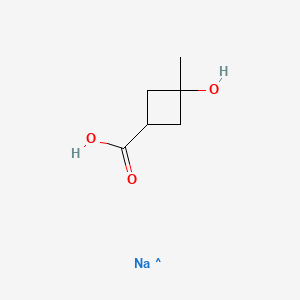
![[2-(3-Bromopropoxy)ethyl]benzene](/img/structure/B12092882.png)
![2-[4-(Difluoromethoxy)phenyl]pyrrolidine](/img/structure/B12092884.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B12092889.png)
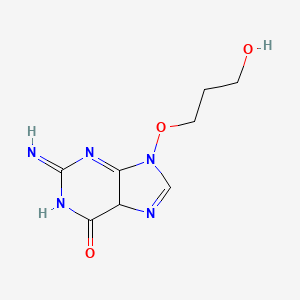
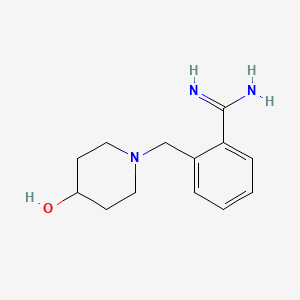

![N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide](/img/structure/B12092932.png)
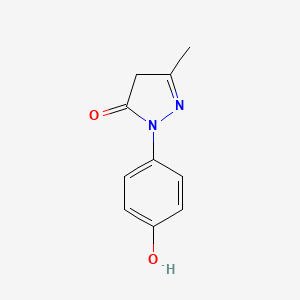
![7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine](/img/structure/B12092954.png)
![tetrahydro-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-furanyl]-2H-pyran](/img/structure/B12092964.png)
